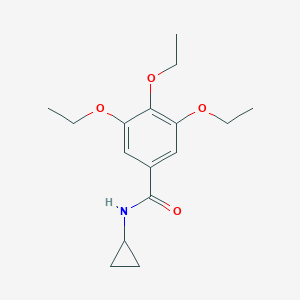

N-cyclopropyl-3,4,5-triethoxybenzamide

Beschreibung

N-Cyclopropyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and three ethoxy substituents on the benzene ring (positions 3, 4, and 5). This compound is of interest in synthetic organic chemistry, particularly in transition-metal-catalyzed C–H bond functionalization reactions. Its structural features—specifically the cyclopropyl substituent and electron-donating ethoxy groups—influence its reactivity and conformational stability.

Eigenschaften

Molekularformel |

C16H23NO4 |

|---|---|

Molekulargewicht |

293.36 g/mol |

IUPAC-Name |

N-cyclopropyl-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C16H23NO4/c1-4-19-13-9-11(16(18)17-12-7-8-12)10-14(20-5-2)15(13)21-6-3/h9-10,12H,4-8H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

OCMSCMBWUTUSDX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2 |

Kanonische SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

The nitrogen substituent in benzamides plays a critical role in catalytic reactions. Below is a comparative analysis of key analogs:

Key Findings:

- For example, cyclopropylnaphthylalkyne (2d) showed poor reactivity in annulations with benzamide 5a, yielding <50% .

- Electronic Effects: Electron-withdrawing substituents (e.g., cyanomethyl) may deactivate the amide nitrogen, whereas electron-donating groups (e.g., ethoxy) enhance conjugation with the aromatic ring.

- Conformational Stability: Cyclopropyl-substituted isocoumarins (e.g., 6aa, 6ae) exhibit distinct dihedral angles (C1–C2–C3–C4/C5 ≈ −99.5° to −96.8°), affecting π-conjugation between aromatic and cyclopropyl moieties. This contrasts with planar conformations in non-cyclopropyl analogs (e.g., 7aa, dihedral angle 179.4°) .

Catalytic Performance in Oxidative Annulations

Ruthenium-catalyzed reactions of benzamides with alkynes highlight substituent-dependent trends:

- N-Methyl Benzamides : High yields (83%) and regioselectivity (e.g., 8aa formation) due to favorable steric and electronic profiles .

- N-Cyclopropyl Analogs : Expected lower reactivity based on studies with cyclopropyl-substituted alkynes. For instance, dicyclopropylacetylene (2g) showed reduced efficiency in isocoumarin synthesis but performed well in benzamide annulations (83% yield), suggesting nuanced steric tolerance .

- N-Aryl Benzamides : Moderate yields (45–70%) and variable regioselectivity, likely due to competing steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.